TAMRA-PEG4-Methyltetrazine: A Technical Guide for Researchers
TAMRA-PEG4-Methyltetrazine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and experimental protocols of TAMRA-PEG4-Methyltetrazine, a key reagent in advanced bioconjugation.
Introduction
TAMRA-PEG4-Methyltetrazine is a fluorescent labeling reagent that combines the photophysical properties of the well-established TAMRA (Tetramethylrhodamine) fluorophore with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. The inclusion of a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for the precise and stable labeling of biomolecules in complex biological systems.
This technical guide provides a comprehensive overview of TAMRA-PEG4-Methyltetrazine, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and visual representations of the underlying chemical reaction and experimental workflows.
Core Properties and Specifications
TAMRA-PEG4-Methyltetrazine is a dye derivative of TAMRA containing four PEG units and a reactive methyltetrazine group.[1][2] This combination of a bright, red-fluorescent dye with a bioorthogonal "click chemistry" handle allows for its application in a wide range of biological research areas, including in vivo imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for TAMRA-PEG4-Methyltetrazine and the spectral properties of the TAMRA fluorophore.
| Chemical and Physical Properties | |
| Chemical Formula | C₄₂H₄₅N₇O₈[2] |
| Molecular Weight | ~775.86 g/mol [2] |
| CAS Number | 2163772-19-6[2] |
| Purity | Typically >90% (Varies by supplier)[5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF[5][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture[2][5] |
| Spectroscopic Properties of TAMRA | |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ at 544 nm |
| Appearance | Red solid[6] |
The Chemistry of Bioconjugation: Inverse Electron Demand Diels-Alder Reaction
The core of TAMRA-PEG4-Methyltetrazine's utility lies in its methyltetrazine group, which participates in a highly efficient and selective inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1] This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a catalyst.[7][8]
The reaction is bioorthogonal, meaning it does not interfere with or is interfered by the vast array of functional groups present in biological systems. This allows for the precise labeling of TCO-modified biomolecules within living cells or even whole organisms.[8][9]
Caption: The iEDDA reaction between TAMRA-PEG4-Methyltetrazine and a TCO-modified biomolecule.
Experimental Protocols
The following protocols provide a general framework for the use of TAMRA-PEG4-Methyltetrazine in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental systems.
Labeling of TCO-Modified Antibodies
This protocol describes the labeling of an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TAMRA-PEG4-Methyltetrazine
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare TAMRA-PEG4-Methyltetrazine Stock Solution: Dissolve TAMRA-PEG4-Methyltetrazine in anhydrous DMSO to a concentration of 1-10 mM.
-
Reaction Setup: Add a 5-20 fold molar excess of the TAMRA-PEG4-Methyltetrazine stock solution to the TCO-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted TAMRA-PEG4-Methyltetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 555 nm (for TAMRA concentration). The DOL is calculated as: DOL = (A₅₅₅ / ε_dye) / [(A₂₈₀ - A₅₅₅ × CF) / ε_protein] where CF is the correction factor for the absorbance of the dye at 280 nm.
Pre-targeted In Vivo Imaging
This protocol outlines a two-step pre-targeted imaging strategy where a TCO-modified targeting molecule (e.g., an antibody) is first administered, followed by the injection of TAMRA-PEG4-Methyltetrazine for in vivo labeling and imaging.[9][10]
Materials:
-
TCO-modified targeting antibody
-
TAMRA-PEG4-Methyltetrazine
-
Sterile, pyrogen-free PBS
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-modified antibody to the animal model via intravenous injection. The dose will depend on the specific antibody and target.
-
Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This "pre-targeting" period can range from 24 to 72 hours.
-
Preparation and Injection of TAMRA-PEG4-Methyltetrazine: Dissolve TAMRA-PEG4-Methyltetrazine in a small amount of DMSO and then dilute with sterile PBS to the desired final concentration for injection. Administer the solution via intravenous injection.
-
In Vivo Imaging: At various time points post-injection of the TAMRA-PEG4-Methyltetrazine (e.g., 1, 4, 8, and 24 hours), perform fluorescence imaging of the animal using an appropriate in vivo imaging system with excitation and emission filters suitable for TAMRA.
Caption: Workflow for pre-targeted in vivo imaging using a TCO-modified antibody and TAMRA-PEG4-Methyltetrazine.
Applications in Drug Development
The unique properties of TAMRA-PEG4-Methyltetrazine make it a valuable tool in various stages of drug development.
-
PROTACs: In the development of PROTACs, which are bifunctional molecules that induce the degradation of target proteins, TAMRA-PEG4-Methyltetrazine can be used as a fluorescent tag on the PROTAC linker.[1][4] This allows for the study of PROTAC uptake, distribution, and engagement with its target protein and the E3 ligase within cells.
-
Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the tetrazine-TCO ligation allows for the site-specific conjugation of cytotoxic drugs to antibodies. While TAMRA itself is not the payload in this case, the underlying chemistry with a tetrazine-functionalized linker is a key strategy for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[11] Fluorescently labeling the linker with TAMRA can aid in the characterization and in vitro studies of these conjugates.
Conclusion
TAMRA-PEG4-Methyltetrazine is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright and photostable fluorophore with a highly efficient and bioorthogonal click chemistry handle enables a wide range of applications in biological research and drug development. The methodologies outlined in this guide provide a starting point for researchers to incorporate this valuable tool into their experimental workflows, paving the way for new discoveries in cellular biology and therapeutic development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]
- 6. TAMRA-PEG4-Methyltetrazine Methyltetrazine-PEG4-TAMRA - D-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. Development of Polar BODIPY-Tetrazines for Rapid Pretargeted Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of Payloads, Labels & Tags | Custom Antibody, Protein & Oligonucleotide Conjugation Services [new.biosyn.com]
